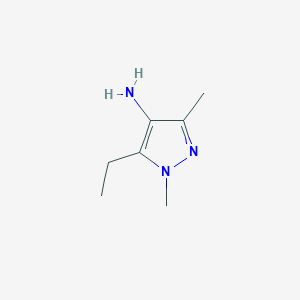

5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine

Overview

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They are known for their broad range of chemical and biological properties and are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . For example, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . One nitrogen atom bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Pyrazoles are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They can participate in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

Pyrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including “5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine”, have shown significant promise in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their ability to inhibit the growth of Leishmania species and Plasmodium berghei in infected mice. The results indicate that certain pyrazole derivatives can be more effective than standard treatments, offering a potential pathway for developing new antileishmanial and antimalarial drugs .

Molecular Docking Studies

The molecular structure of “5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine” allows it to bind effectively to target proteins associated with disease-causing organisms. Molecular docking studies have been conducted to understand the interaction between pyrazole derivatives and these proteins. Such studies help in rational drug design, allowing researchers to predict how these compounds might inhibit the biological processes of pathogens .

Synthesis of Bioactive Compounds

Pyrazole derivatives are valuable intermediates in the synthesis of bioactive compounds. Their versatile structure enables the formation of various fused systems and bicyclic cores, which are essential in the development of new pharmaceuticals. The synthesis of these derivatives is a crucial area of research in organic chemistry, with “5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine” being a key example of such a scaffold .

Antibacterial and Anti-inflammatory Properties

Research has identified that pyrazole derivatives exhibit a range of biological properties, including antibacterial and anti-inflammatory effects. These properties make them suitable candidates for the development of new treatments for bacterial infections and inflammatory conditions .

Cytotoxicity Against Cancer Cells

Some pyrazole derivatives have been found to possess cytotoxic properties, making them effective in the treatment of various cancers. Studies have shown that these compounds can inhibit the growth of cancer cells with a high degree of efficiency, potentially leading to new cancer therapies .

Photophysical Applications

The structural characteristics of pyrazole derivatives also lend themselves to applications in material science. Their photophysical properties are of interest for the development of new materials with specific light-absorption or emission features. This has implications for industries ranging from electronics to photonics .

Mechanism of Action

Target of Action

The primary targets of 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bites of sandflies and mosquitoes, respectively .

Mode of Action

5-Ethyl-1,3-dimethyl-1H-pyrazol-4-amine interacts with its targets by forming strong hydrogen bonding interactions with the residual amino acids in the active site of the enzyme . This interaction disrupts the normal functioning of the parasites, leading to their death .

Biochemical Pathways

It is known that the compound interferes with the parasites’ metabolic processes, disrupting their growth and reproduction .

Pharmacokinetics

It is known that the compound has a high melting point (204-205 °c) and a predicted boiling point of 3007±370 °C . It is slightly soluble in acetonitrile and sparingly soluble in DMSO and methanol . These properties may influence the compound’s bioavailability.

Result of Action

The result of the action of 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine is the death of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases and potentially their eradication in the treated individual .

Action Environment

The action, efficacy, and stability of 5-ethyl-1,3-dimethyl-1H-pyrazol-4-amine can be influenced by various environmental factors. For instance, the compound is light sensitive and should be stored at 2-8°C . Furthermore, the compound’s solubility in different solvents suggests that its action may be influenced by the chemical environment in the body .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-ethyl-1,3-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-4-6-7(8)5(2)9-10(6)3/h4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXIDTATUAGDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

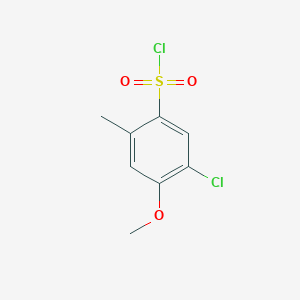

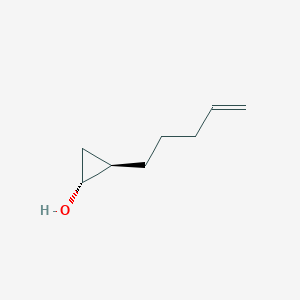

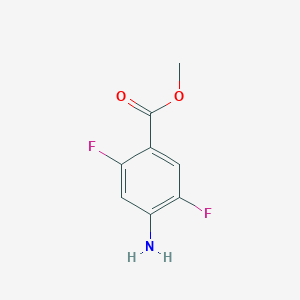

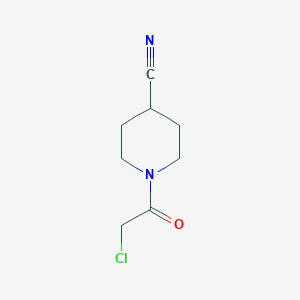

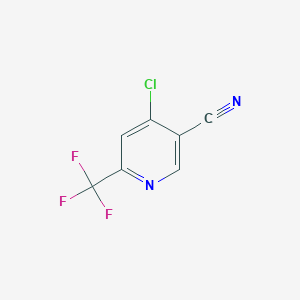

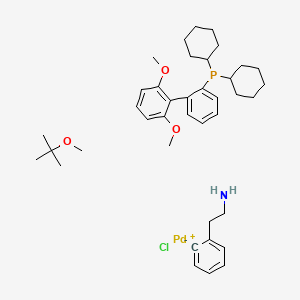

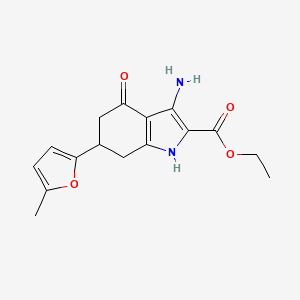

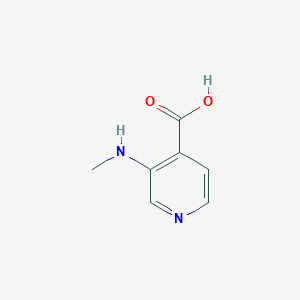

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1530580.png)

![3-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1530595.png)